Tritriacontan-16-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

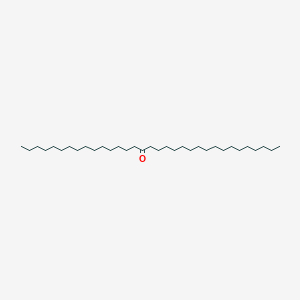

16-Tritriacontanone is an organic compound with the molecular formula C33H66O. It is a long-chain aliphatic ketone, typically found in a solid state at room temperature. This compound is characterized by its long carbon chain and is often used in various industrial applications due to its unique properties .

准备方法

16-Tritriacontanone can be synthesized through several chemical routes. One common method involves the oxidation of long-chain alcohols. Another approach is the reaction of hydroxy-alkyl halides with appropriate reagents to form the ketone. Industrial production often employs these methods under controlled conditions to ensure high purity and yield .

化学反应分析

16-Tritriacontanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ketone into carboxylic acids.

Reduction: Reduction of 16-Tritriacontanone can yield long-chain alcohols, often using reagents like lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions where the ketone group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Tritriacontan-16-one is a ketone found in plants and may be a biomarker for potato consumption . Research has identified related compounds, such as tritriacontan-16,18-dione, as having antioxidant and antimicrobial properties .

Chemical Properties and Identification

This compound belongs to the class of compounds known as ketones . Ketones are organic compounds featuring a carbonyl group bonded to two carbon atoms (R2C=O), where neither R can be a hydrogen atom . Ketones with one or more alpha-hydrogen atoms can undergo keto-enol tautomerization .

Key properties of this compound include:

- Chemical Formula: C33H66O

- IUPAC Name: this compound

- It is practically insoluble in water .

- It is an extremely weak base, essentially neutral .

Lipid Degradation Studies

Lipid molecules are among the most durable and widespread biomarkers found in ancient pottery . Studies of fats recovered from ancient pottery have identified long-chain saturated free fatty acids (12–22 carbons long), along with trace amounts of monounsaturated octadecenoic and hexadecenoic acids, and oxidation products like nonanedioic acid and decanedioic acid . The presence of ketones like Hentriacontan-16-one (31 K), this compound (33 K) and Pentatriacontan-18-one (35 K) can be explained by the thermal decarboxylation of palmitic and stearic acids .

Natural Antioxidants

Leaf wax extracts from Eucalyptus species have shown strong antioxidative activity . A novel antioxidant isolated from Eucalyptus globulus leaf wax was identified as α-tritriacontan-16,18-dione . This compound exhibited remarkable antioxidative activity in a water/alcohol system, proving more effective than α-tocopherol and BHA, but it showed no antioxidative activity in an oil system .

Neurological Studies

作用机制

The mechanism of action of 16-Tritriacontanone involves its interaction with various molecular targets. In oxidation reactions, it interacts with oxidizing agents to form carboxylic acids. In reduction reactions, it is reduced to alcohols through the transfer of electrons from reducing agents. The pathways involved in these reactions are well-studied and form the basis for its applications in synthesis and industrial processes .

相似化合物的比较

16-Tritriacontanone is unique due to its long carbon chain and specific functional group. Similar compounds include:

14-Nonacosanone: Another long-chain aliphatic ketone with a slightly shorter carbon chain.

16-Hentriacontanone: Similar in structure but with a different carbon chain length.

18-Pentatriacontanone: A longer-chain ketone with similar properties but different applications.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their carbon chain lengths .

生物活性

Tritriacontan-16-one, a long-chain ketone with the molecular formula C33H66O, is part of a broader class of organic compounds known as ketones. This compound has garnered attention for its potential biological activities and implications in various fields, including nutrition, pharmacology, and biochemistry.

- Molecular Weight : 478.8765 g/mol

- LogP : 10.85 (indicating high lipophilicity)

- Solubility : Practically insoluble in water, suggesting a preference for lipid environments.

These properties suggest that this compound may interact significantly with biological membranes and lipid-based systems, which can influence its biological activity.

Sources and Occurrence

This compound has been identified in various natural sources, particularly in Solanum tuberosum (potato) where it may serve as a biomarker for dietary intake. The compound is also present in certain archaeological samples, indicating its historical significance in human diets and possibly its role in ancient food preparation methods .

1. Antioxidant Properties

Research indicates that long-chain ketones, including this compound, may exhibit antioxidant properties. These properties can be attributed to their ability to scavenge free radicals and mitigate oxidative stress in biological systems. This is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

2. Neurological Effects

A study involving derivatives of this compound, specifically 26-Hydroxy this compound, demonstrated significant neurological effects. In animal models, this compound exhibited potential anti-Parkinsonian activity and influenced locomotor activity when tested against established pharmacological agents like reserpine .

Case Study: Neurological Activity Assessment

- Test Compound : 26-Hydroxy this compound

- Dosage : 100 mg/kg administered intraperitoneally

- Observations :

- Enhanced locomotor activity compared to controls.

- Significant reversal of reserpine-induced ptosis.

These findings suggest that this compound derivatives may have therapeutic potential in treating movement disorders.

3. Metabolic Implications

This compound's role as a metabolic marker has been highlighted in studies analyzing lipid profiles in various biological contexts. Its presence in human diets through potato consumption suggests potential implications for metabolic health and dietary assessments. The compound's high lipophilicity allows it to integrate into lipid membranes, potentially influencing cellular signaling pathways related to metabolism and energy homeostasis .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Source |

|---|---|---|---|

| This compound | C33H66O | Antioxidant, Neurological effects | Solanum tuberosum |

| Hentriacontan-16-one | C31H62O | Potential metabolic marker | Archaeological samples |

| Pentatriacontan-18-one | C35H70O | Lipid metabolism implications | Various plant sources |

属性

分子式 |

C33H66O |

|---|---|

分子量 |

478.9 g/mol |

IUPAC 名称 |

tritriacontan-16-one |

InChI |

InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |

InChI 键 |

HHFBKIZDFWDJGH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。